![molecular formula C16H15BrN2S B2584121 (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 887202-13-3](/img/structure/B2584121.png)
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” is a chemical compound with the molecular formula C16H15BrN2S . It has a molecular weight of 347.27 .
Molecular Structure Analysis
The molecular structure of “(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” consists of a bromophenyl group, an indole group, and a thioethylamine group .Chemical Reactions Analysis
While specific chemical reactions involving “(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” are not available, indole derivatives are known to participate in a variety of chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Synthetic Methods : A practical synthesis for creating key intermediates like 2-Fluoro-4-bromobiphenyl, used in the manufacture of non-steroidal anti-inflammatory materials, highlights the importance of developing efficient synthetic routes for bromophenyl compounds. The synthesis process involves diazotization and reactions with methyl nitrite, underlining the challenges and innovations in creating bromophenyl-based molecules (Qiu et al., 2009).
Environmental Implications and Degradation
- Degradation of Hazardous Compounds : Research on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) emphasizes the environmental impact of aromatic and aliphatic amines. These compounds, resistant to conventional degradation, can be effectively mineralized using AOPs, contributing to environmental safety and reducing toxic hazards (Bhat & Gogate, 2021).
Analytical Methods for Biogenic Amines
- Detection in Foods : The review on current analytical methods for the determination of biogenic amines in foods covers the significance of identifying these compounds due to their potential toxicity. Various chromatographic methods, including HPLC, are highlighted for their utility in quantifying biogenic amines, indicating the importance of monitoring these compounds in food safety protocols (Önal, 2007).
Biogenic Amines in Fermented Products
- Formation and Prevention : A narrative review on biogenic amines in fermented fish and meat products discusses the formation mechanisms, detection methods, and prevention strategies. This review underscores the health risks associated with high levels of biogenic amines and the need for careful monitoring and control in the production of fermented foods (Sivamaruthi, Kesika, & Chaiyasut, 2020).
Zukünftige Richtungen
The future directions for research on “(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods. Given the diverse biological activities of indole derivatives , there is considerable potential for further exploration in this area.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them key targets for therapeutic interventions .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, ranging from the inhibition of specific enzymes to the modulation of cellular signaling pathways .
Eigenschaften
IUPAC Name |
2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCPLLCZKIXWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)
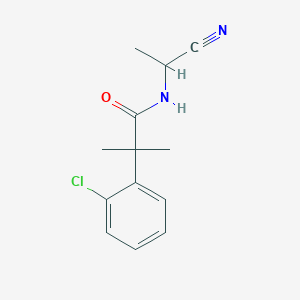
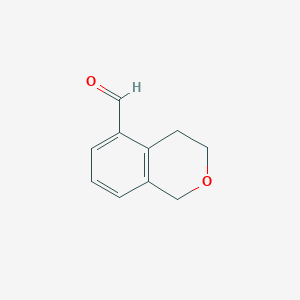
![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)
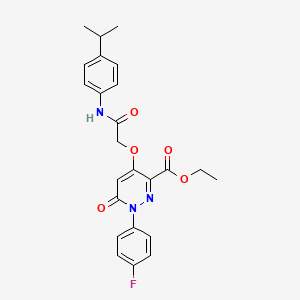
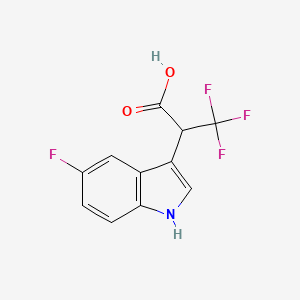

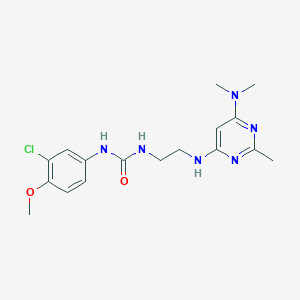
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)
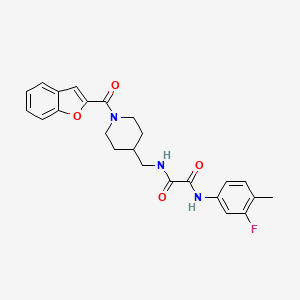
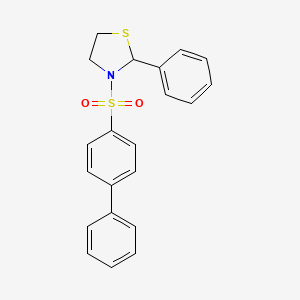
![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)

